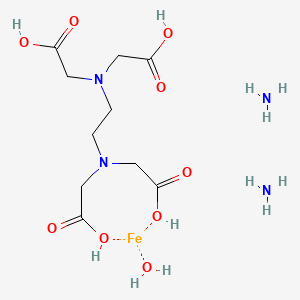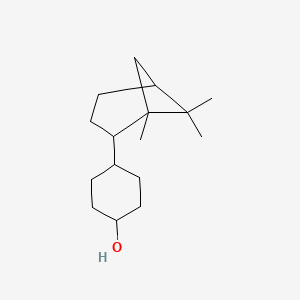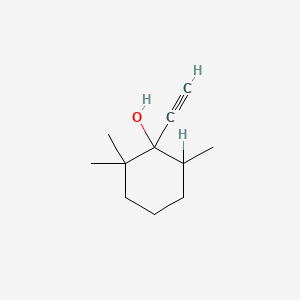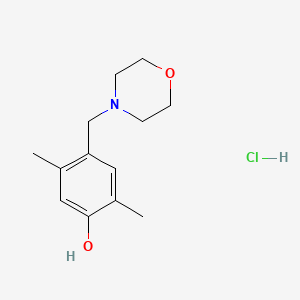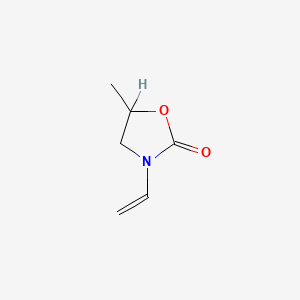
2-Oxazolidinone, 5-methyl-3-vinyl-
Übersicht
Beschreibung
“2-Oxazolidinone, 5-methyl-3-vinyl-” (also known as VMOX) is an organic compound with the molecular formula C6H9NO2 . It is a monomer that has been recently manufactured in large quantities . It is used in the production of polymers, specifically kinetic hydrate inhibitors (KHIs), which are used to prevent gas hydrate plugging of oil and gas production flow lines .
Synthesis Analysis
Low molecular weight PVMOX homopolymers were produced in quantitative yield using radical polymerization, with or without a chain transfer agent . More details about the synthesis of 2-oxazolidinones can be found in a review that summarizes recent advances in the chemistry of 2-oxazolidinones .Molecular Structure Analysis
The molecular structure of VMOX can be found in various chemical databases . The compound has a 5-ring vinylic structure .Chemical Reactions Analysis
VMOX is used in the production of polymers through radical polymerization . More details about the chemical reactions involving VMOX can be found in the referenced papers .Physical And Chemical Properties Analysis
VMOX is a white crystalline solid with a melting point of 74-76°C and a boiling point of 115-117°C. It has a molecular weight of 127.14 g/mol .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Oxazolidinones, including 2-Oxazolidinone, are versatile scaffolds in medicinal chemistry . They have several biological applications, and 2-oxazolidinone is the most investigated isomer in drug discovery . Linezolid, the first approved drug containing an oxazolidinone ring, has paved the way for numerous analogues . These derivatives have promising pharmacological applications in various therapeutic areas .
Antibacterial Applications
Oxazolidinones have been extensively used in the development of antibacterial drugs . The oxazolidinone ring acts as the pharmacophore group, contributing to the antibacterial properties of these drugs .
Antituberculosis Applications
Oxazolidinones have also shown potential in the treatment of tuberculosis . Their unique chemical structure allows them to target and inhibit the growth of Mycobacterium tuberculosis .
Anticancer Applications
The oxazolidinone scaffold has been explored for its anticancer potential . Several oxazolidinone derivatives have shown promising results in preclinical studies against various types of cancer .
Kinetic Hydrate Inhibitor
5-Methyl-3-vinyloxazolidin-2-one (VMOX) has been investigated as a kinetic hydrate inhibitor . Polymers of VMOX have shown better performance than some commercial kinetic hydrate inhibitor polymers .
Reactive Diluent
VMOX has been studied as a reactive diluent for highly polar unsaturated polyesters . Its special structure properties make it a promising component for unsaturated sustainability profile .
Organic Synthesis
VMOX is used as a reagent in organic synthesis. Its unique chemical structure makes it a valuable tool in the synthesis of various organic compounds.
Pharmaceutical Intermediate
VMOX serves as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
Action Environment
5-Methyl-3-vinyloxazolidin-2-one is sensitive to light, heat, and oxygen, and it decomposes under these conditions . Therefore, it should be stored away from these conditions to maintain its stability and efficacy . Furthermore, it has been used as a kinetic hydrate inhibitor (KHI) to prevent deposits and plugging of oil and gas production flow lines by gas hydrates . This suggests that it may be effective in a variety of environments, including those encountered in industrial applications .
Safety and Hazards
Zukünftige Richtungen
VMOX has potential for a wide range of future applications. It could be used in the development of new drugs to treat inflammation and pain, as well as to treat cancer. It could also be used in the development of new polymers and other materials. The performance of VMOX-based polymers as KHIs is being studied, and improvements are being made .
Eigenschaften
IUPAC Name |
3-ethenyl-5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-7-4-5(2)9-6(7)8/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFNRRNDWNSKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)O1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-94-7 | |
| Record name | 2-Oxazolidinone, 3-ethenyl-5-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401019369 | |
| Record name | 3-Ethenyl-5-methyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxazolidinone, 5-methyl-3-vinyl- | |
CAS RN |
3395-98-0 | |
| Record name | 3-Ethenyl-5-methyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxazolidinone, 3-ethenyl-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Ethenyl-5-methyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3-vinyl-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



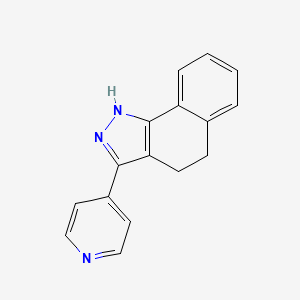

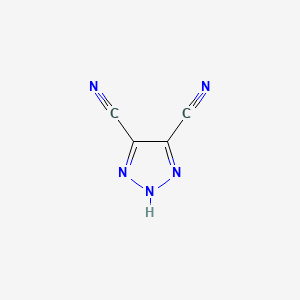
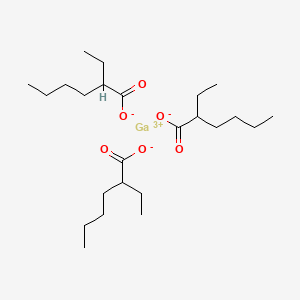

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxododecyl)amino]ethyl]-, disodium salt](/img/structure/B1606434.png)
